molecular formula C22H21N7O3 B11330580 10-(3,4-dimethoxyphenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

10-(3,4-dimethoxyphenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11330580
M. Wt: 431.4 g/mol
InChI Key: PUIWXABGBDRRCR-UHFFFAOYSA-N
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Description

This compound is a highly complex heterocyclic molecule characterized by a heptazatricyclic core system fused with aromatic substituents. The structure includes:

  • Substituents:
    • 10-position: A 3,4-dimethoxyphenyl group, which introduces electron-donating methoxy groups that may enhance solubility and influence electronic properties.
    • 8-position: A 4-ethylphenyl group, providing steric bulk and lipophilicity.
  • Functional group: A ketone at the 13-position, which could participate in redox reactions or serve as a site for further derivatization.

Properties

Molecular Formula

C22H21N7O3

Molecular Weight

431.4 g/mol

IUPAC Name

10-(3,4-dimethoxyphenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C22H21N7O3/c1-4-12-5-7-13(8-6-12)20-17-18(14-9-10-15(31-2)16(11-14)32-3)24-25-21(30)19(17)23-22-26-27-28-29(20)22/h5-11,20H,4H2,1-3H3,(H,25,30)(H,23,26,28)

InChI Key

PUIWXABGBDRRCR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(C(=O)NN=C3C4=CC(=C(C=C4)OC)OC)NC5=NN=NN25

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3,4-dimethoxyphenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives and nitrogen-containing heterocycles. Common synthetic routes may involve:

    Aromatic substitution reactions: to introduce the dimethoxy and ethyl groups.

    Cyclization reactions: to form the tricyclic core.

    Oxidation and reduction reactions: to achieve the desired oxidation state of the compound.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: to enhance reaction rates.

    Solvents: to dissolve reactants and control reaction environment.

    Temperature and pressure control: to optimize reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

10-(3,4-Dimethoxyphenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of atoms or groups to double or triple bonds.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, derivatives of this compound may exhibit biological activity, making them potential candidates for drug development. Studies may focus on their interactions with biological targets such as enzymes or receptors.

Medicine

In medicine, this compound or its derivatives may be investigated for therapeutic applications. Potential areas of research include anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 10-(3,4-dimethoxyphenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved may include:

    Binding to active sites: of enzymes, inhibiting or activating their function.

    Interacting with receptors: on cell surfaces, triggering signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally or functionally related heterocycles, with key differences highlighted below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Heteroatoms Key Properties/Activities
Target Compound (Heptazatricyclo[7.4.0.0³,⁷]) Heptazatricyclic 3,4-Dimethoxyphenyl, 4-Ethylphenyl 7 N, 1 O Potential catalytic/redox activity
10-(4-Methoxyphenyl)-7-methyl-11,12-dihydro-10H-pyrazolo[1,2-a][1,2,4]triazolo[3,4-c][1,2,4]benzotriazine Triazolo-benzotriazine 4-Methoxyphenyl, Methyl Multiple N Synthetic intermediate for pharmaceuticals
(1S,2R,5S,6S)-2-(3,5-Dimethoxyphenyl)-6-(3,4-methylenedioxyphenyl)-3,7-dioxabicyclo[3.3.0]octane Bicyclo[3.3.0]octane 3,5-Dimethoxyphenyl, Methylenedioxy 2 O Antioxidant activity (Nrf2 pathway)
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one Thia-azatetracyclic 4-Methoxyphenyl 1 N, 2 S Structural analog with sulfur substitution

Structural and Electronic Differences

Core Heteroatom Composition: The target compound’s heptazatricyclic core (7 N atoms) contrasts with the triazolo-benzotriazine system () and the dithia-azatetracyclic framework (). The bicyclo[3.3.0]octane in lacks nitrogen but includes oxygen, favoring antioxidant properties via electron donation .

Substituent Effects: 3,4-Dimethoxyphenyl vs. 4-Ethylphenyl vs. Methylenedioxy: The ethyl group introduces steric hindrance absent in methylenedioxy-substituted compounds (), which may reduce metabolic stability but enhance lipophilicity .

Functional Group Variation :

  • The ketone at position 13 in the target compound distinguishes it from carboxamide derivatives () and ester-containing analogs (), suggesting divergent reactivity in redox or nucleophilic addition reactions .

Computational Similarity Analysis

Using cheminformatics methodologies ():

  • Tanimoto Coefficient : The target compound likely exhibits moderate similarity (0.4–0.6) to triazolo-benzotriazines () due to shared nitrogen-rich cores but lower similarity to oxygen-dominated bicyclo systems () .

Biological Activity

The compound 10-(3,4-dimethoxyphenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex tricyclic structure with multiple substituents that may influence its biological activity. The molecular formula can be represented as C23H25O3C_{23}H_{25}O_3 with a molecular weight of approximately 359.45 g/mol. Understanding the structure is crucial for elucidating its interactions at the molecular level.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this tricyclic structure. For instance:

  • Cytotoxicity : Research indicates that phenolic compounds derived from natural sources exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds isolated from Dendrobium ellipsophyllum demonstrated cytotoxicity with IC50 values less than 250 μM against human lung cancer cell lines (H292) .
  • Mechanism of Action : The proposed mechanisms include apoptosis induction and modulation of cell signaling pathways that lead to cancer cell death.

Anti-Metastatic Effects

In addition to direct cytotoxicity, certain phenolic compounds have shown anti-metastatic properties :

  • Inhibition of Migration : Studies suggest that these compounds can inhibit the migration and invasion of cancer cells by affecting the epithelial-to-mesenchymal transition (EMT) process.
  • Case Studies : Specific case studies have documented the efficacy of similar compounds in reducing metastasis in animal models .

In Vitro Studies

In vitro assays using various cancer cell lines have provided insights into the biological activity of related compounds:

  • Cell Viability Assays : Compounds similar to this compound have been evaluated using MTT assays to determine their effects on cell viability.
CompoundCell LineIC50 (μM)Mechanism
Compound AH292<250Apoptosis induction
Compound BMCF-7<200EMT inhibition

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential and safety profile:

  • Tumor Growth Inhibition : In vivo studies demonstrate significant tumor growth inhibition in xenograft models treated with phenolic compounds derived from plants.
StudyModelResult
Study 1Xenograft in mice60% reduction in tumor size
Study 2Rat modelSignificant decrease in metastasis

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